

CAS number 889944-57-4 properties and suppliers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	6-Oxospiro[3.3]heptane-2-carboxylic acid
Cat. No.:	B1387700

[Get Quote](#)

An In-Depth Technical Guide to PF-04447943: A Selective PDE9A Inhibitor

A Note on Chemical Identification: The CAS number 889944-57-4 provided in the topic query is most frequently associated with the compound **6-oxospiro[3.3]heptane-2-carboxylic acid** in chemical supplier databases^{[1][2][3][4]}. However, the context of the request for an in-depth technical guide for researchers and drug development professionals strongly suggests the intended subject is PF-04447943, a well-studied phosphodiesterase 9A (PDE9A) inhibitor. PF-04447943 is officially assigned CAS Number 1082744-20-4^[5]. This guide will focus exclusively on PF-04447943 to meet the technical and scientific requirements of the intended audience.

Introduction

PF-04447943 is a potent and selective, cell-permeable inhibitor of phosphodiesterase 9A (PDE9A)^[5]. As a member of the pyrazolo[3,4-d]pyrimidinone class of compounds, it has been a significant tool in neuroscience and clinical research^[5]. PDE9A is the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP), a critical second messenger in various cellular signaling pathways. By inhibiting PDE9A, PF-04447943 elevates intracellular cGMP levels, which has been shown to modulate synaptic plasticity and cognitive processes^[6]. This has positioned PF-04447943 as an investigational compound for neurological and other disorders, including Alzheimer's disease and sickle cell disease^{[6][7][8]}.

Physicochemical Properties

A clear understanding of the physicochemical properties of PF-04447943 is essential for its proper handling, storage, and application in experimental settings.

Property	Value	Source
IUPAC Name	6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one	[5][9]
CAS Number	1082744-20-4	[5]
Molecular Formula	C ₂₀ H ₂₅ N ₇ O ₂	[5]
Molecular Weight	395.46 g/mol	[5]
Appearance	Off-white solid	[5]
Solubility	DMSO: 50 mg/mL	[5]
Storage	Store at -20°C, protect from light. Stock solutions are stable for up to 3 months at -20°C when aliquoted and frozen.	[5]
Purity	≥97% (HPLC)	[5]

Mechanism of Action and Biological Role

PF-04447943 exerts its biological effects by selectively targeting and inhibiting the PDE9A enzyme. This inhibition leads to an increase in the concentration of cGMP in the brain and cerebrospinal fluid[6]. Elevated cGMP levels are crucial for activating protein kinase G (PKG), which in turn phosphorylates various downstream targets involved in synaptic function.

Key aspects of its mechanism include:

- **High Potency and Selectivity:** PF-04447943 demonstrates high affinity for human, rhesus, and rat PDE9A (Ki values of 2.8, 4.5, and 18 nM, respectively) and exhibits significant

selectivity over other phosphodiesterase families (PDEs 1-8 and 10-11)[5][9].

- Enhancement of Synaptic Plasticity: Preclinical studies have shown that by elevating cGMP, PF-04447943 facilitates long-term potentiation (LTP), a cellular mechanism underlying learning and memory[9][10]. It has also been shown to promote neurite outgrowth and the formation of synapses in cultured hippocampal neurons[9].
- Cognitive Enhancement: In rodent models, administration of PF-04447943 has been linked to improved performance in various cognitive tasks, including spatial and social recognition memory[9][10].

Signaling Pathway of PDE9A Inhibition

The following diagram illustrates the proposed signaling cascade initiated by the inhibition of PDE9A by PF-04447943.

[Click to download full resolution via product page](#)

Caption: PF-04447943 inhibits PDE9A, increasing cGMP and promoting synaptic plasticity.

Applications in Research and Clinical Development

PF-04447943 has been investigated in both preclinical models and human clinical trials for several conditions.

- Alzheimer's Disease (AD): The primary focus of PF-04447943 development was as a potential cognitive enhancer for AD patients. The rationale was based on its ability to enhance synaptic plasticity and improve memory in preclinical models[6][11]. However, a Phase 2 multicenter clinical trial in patients with mild to moderate AD found that 12 weeks of treatment with PF-04447943 did not lead to statistically significant improvements in cognition, behavior, or global change compared to placebo, despite being generally well-tolerated[6].
- Sickle Cell Disease (SCD): PF-04447943 was also evaluated in a Phase 1b study for stable SCD patients. The study found that the drug was generally well-tolerated and demonstrated pharmacodynamic effects that suggested a potential protective role against vaso-occlusion, a key complication of SCD[8]. Specifically, it reduced the number of circulating monocyte-platelet and neutrophil-platelet aggregates[8].
- Neuropsychiatric Disorders: Given its mechanism of action on cGMP signaling, a pathway implicated in various central nervous system disorders, PDE9 inhibitors like PF-04447943 have been considered for other conditions such as schizophrenia[7][11].

Experimental Protocols

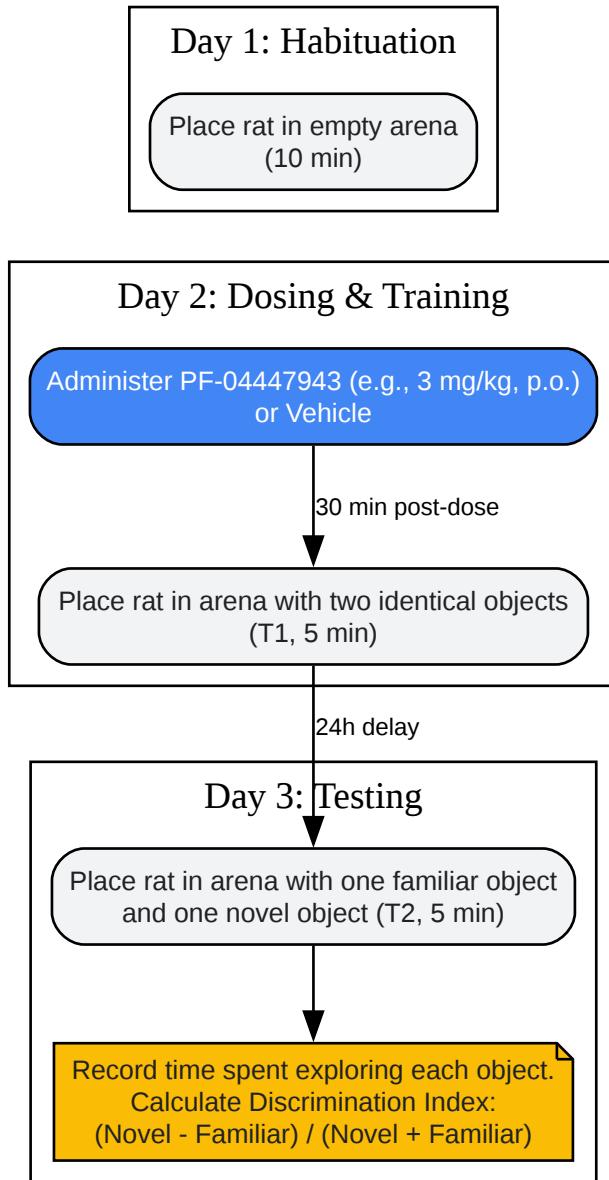
The following are representative protocols for working with PF-04447943 in a research setting.

In Vitro PDE9A Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of PF-04447943 on recombinant PDE9A.

Materials:

- Recombinant human PDE9A enzyme
- PF-04447943 stock solution (in 100% DMSO)
- Assay buffer: 50 mM Tris-HCl (pH 7.5), 1.3 mM MgCl₂


- ^3H -cGMP (substrate)
- Snake venom nucleotidase
- Scintillation cocktail and counter

Procedure:

- Compound Dilution: Prepare a serial dilution of PF-04447943 in 100% DMSO. Further dilute these solutions in the assay buffer to the desired final concentrations.
- Reaction Setup: In a 96-well plate, add 25 μL of the diluted PF-04447943 or vehicle (DMSO in assay buffer).
- Enzyme Addition: Add 50 μL of diluted recombinant PDE9A enzyme to each well.
- Initiate Reaction: Start the reaction by adding 25 μL of ^3H -cGMP substrate. Incubate at 37°C for a predetermined time (e.g., 15-30 minutes) within the linear range of the reaction.
- Stop Reaction: Terminate the reaction by adding a stop buffer or by heat inactivation (e.g., boiling for 1 minute).
- Hydrolysis: Add snake venom nucleotidase to each well and incubate for 10 minutes at 37°C to convert the resulting ^3H -5'-GMP to ^3H -guanosine.
- Separation: Separate the charged substrate (^3H -cGMP) from the uncharged product (^3H -guanosine) using anion-exchange resin.
- Quantification: Add a scintillation cocktail and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the PDE9A activity.
- Data Analysis: Calculate the percent inhibition for each concentration of PF-04447943 and determine the IC_{50} value by fitting the data to a dose-response curve.

Workflow for Rodent Cognitive Testing (Novel Object Recognition)

This workflow describes an experiment to assess the pro-cognitive effects of PF-04447943 in rats, a model in which it has shown efficacy[9].

[Click to download full resolution via product page](#)

Caption: Workflow for the Novel Object Recognition test with PF-04447943.

Pharmacokinetics and Clinical Findings

Pharmacokinetic studies in rats revealed that PF-04447943 has good oral bioavailability (47%) and is brain penetrant[12]. Following oral administration, the time to maximum plasma

concentration (T_{max}) was 0.3 hours, and the half-life (T_{1/2}) was 4.9 hours[12].

Clinical studies have provided a mixed picture:

- Safety: The compound was generally safe and well-tolerated in a 12-week study of AD patients, with gastrointestinal side effects like diarrhea and nausea being more common than with placebo[6].
- Efficacy in AD: The Phase 2 trial failed to meet its primary endpoint, showing no significant cognitive improvement over placebo[6].
- Potential in SCD: A Phase 1b trial in SCD patients showed promising pharmacodynamic biomarker changes, suggesting a potential to inhibit pathways contributing to vaso-occlusion[8].

Suppliers

PF-04447943 is available for research purposes from various chemical suppliers. It is important to source from reputable vendors to ensure compound quality and purity. Potential suppliers include:

- Sigma-Aldrich (Calbiochem®)[5]
- BioCrick[12]

Note: Availability may vary by region and time. Researchers should verify with suppliers directly.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]

- 2. 6-Oxospiro[3.3]heptane-2-carboxylic acid | 889944-57-4 [sigmaaldrich.com]
- 3. 6-Oxospiro[3.3]heptane-2-carboxylic acid | C8H10O3 | CID 33695230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Oxospiro[3.3]heptane-2-carboxylic acid | 889944-57-4 [sigmaaldrich.com]
- 5. PDE9 Inhibitor, PF-04447943 [sigmaaldrich.com]
- 6. A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphodiesterase 9 inhibitor - Wikipedia [en.wikipedia.org]
- 8. PF-04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PF-04447943 | CAS:1082744-20-4 | PDE9 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- To cite this document: BenchChem. [CAS number 889944-57-4 properties and suppliers]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1387700#cas-number-889944-57-4-properties-and-suppliers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com